molecular formula C15H17NO2 B134280 5-(2-Aminoethyl)-2-(benzyloxy)phenol CAS No. 94026-91-2

5-(2-Aminoethyl)-2-(benzyloxy)phenol

Cat. No. B134280
CAS RN: 94026-91-2
M. Wt: 243.3 g/mol
InChI Key: VEOXVIUXSFRYTN-UHFFFAOYSA-N
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Description

The compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is a phenolic derivative that is structurally related to other phenolic compounds such as acetaminophen, salicylate, and 5-aminosalicylate (5-ASA). These compounds are known for their antioxidant properties, with 5-ASA being particularly potent as a radical scavenger and inhibitor of lipid peroxidation . While the specific compound 5-(2-Aminoethyl)-2-(benzyloxy)phenol is not directly studied in the provided papers, its structural similarities to the compounds mentioned suggest potential antioxidant capabilities.

Synthesis Analysis

The synthesis of related compounds involves the reaction of phenolic derivatives with various reagents. For instance, the reaction of 2-amino-5-nitrophenol with α-ketoacids and esters leads to the formation of heterocyclic compounds such as benzoxazinones and benzoxazolines, as well as non-cyclic compounds like imines and amides . Similarly, Schiff bases, which are structurally related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, are synthesized and characterized for their solvatochromic properties . These methods could potentially be adapted for the synthesis of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

Molecular Structure Analysis

The molecular structure of phenolic compounds is crucial in determining their reactivity and properties. For example, the electronic structures of Schiff base compounds, which share a similar phenolic core to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, have been investigated using both experimental and theoretical methods . The molecular electrostatic potential and solvent accessibility surface of these compounds have been calculated, which could provide insights into the molecular structure of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

Chemical Reactions Analysis

Phenolic compounds participate in various chemical reactions due to their reactive hydroxyl groups. The reactivity of 5-ASA, for instance, is attributed to the presence of the p-amine relative to the hydroxyl group, which increases the stability of the phenoxyl radical . This suggests that the aminoethyl group in 5-(2-Aminoethyl)-2-(benzyloxy)phenol could similarly affect its reactivity, potentially enhancing its antioxidant activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenolic compounds are influenced by their molecular structure. The solvatochromic properties of Schiff bases, which are related to 5-(2-Aminoethyl)-2-(benzyloxy)phenol, indicate that these compounds have significant dipole moments and can act as solvatochromic materials . The excited state dipole moment of these compounds is much higher than the ground state dipole moment, which could be relevant for the electronic absorption spectra and semiconductor character of 5-(2-Aminoethyl)-2-(benzyloxy)phenol.

Scientific Research Applications

Pharmacological Applications

Phenolic compounds, like Chlorogenic Acid (CGA), have been recognized for their extensive pharmacological benefits. CGA exhibits antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension, and CNS stimulatory activities. Its regulatory effects on lipid and glucose metabolism have implications for treating hepatic steatosis, cardiovascular disease, diabetes, and obesity. These findings suggest that phenolic compounds could be used as natural food additives or in medicinal applications to manage various health conditions (Naveed et al., 2018).

Environmental and Industrial Applications

Synthetic Phenolic Antioxidants (SPAs) find extensive use in preventing oxidative damage in food, cosmetics, and industrial products. Research on SPAs, such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), highlights their environmental occurrence, human exposure, and potential toxicities. These compounds have been detected in various environmental matrices and human samples, indicating widespread exposure and persistence. The environmental and health impacts of SPAs underscore the need for novel antioxidants with lower toxicity and environmental footprint (Liu & Mabury, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves discussing potential future research directions, applications, or improvements to the synthesis method.


properties

IUPAC Name

5-(2-aminoethyl)-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOXVIUXSFRYTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340042
Record name 5-(2-Aminoethyl)-2-(benzyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Aminoethyl)-2-(benzyloxy)phenol

CAS RN

94026-91-2
Record name 5-(2-Aminoethyl)-2-(benzyloxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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